molecular formula C18H19ClN2 B11838009 5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido(4,3-b)indole monohydrochloride CAS No. 39744-92-8

5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido(4,3-b)indole monohydrochloride

Cat. No.: B11838009
CAS No.: 39744-92-8
M. Wt: 298.8 g/mol
InChI Key: PJTGEWRUOVMBIR-UHFFFAOYSA-N
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Description

5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido(4,3-b)indole monohydrochloride is a heterocyclic compound featuring a pyridoindole core fused with a tetrahydro ring system and a benzyl substituent. The monohydrochloride salt form enhances its aqueous solubility, making it suitable for pharmacological studies.

Properties

CAS No.

39744-92-8

Molecular Formula

C18H19ClN2

Molecular Weight

298.8 g/mol

IUPAC Name

5-benzyl-6,7,8,9-tetrahydropyrido[4,3-b]indole;hydrochloride

InChI

InChI=1S/C18H18N2.ClH/c1-2-6-14(7-3-1)13-20-17-9-5-4-8-15(17)16-12-19-11-10-18(16)20;/h1-3,6-7,10-12H,4-5,8-9,13H2;1H

InChI Key

PJTGEWRUOVMBIR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2CC4=CC=CC=C4)C=CN=C3.Cl

Origin of Product

United States

Preparation Methods

Pictet-Spengler Cyclization

A widely used method for indole-containing systems involves condensing tryptamine derivatives with aldehydes under acidic conditions. For example:

  • Intermediate preparation : Reaction of 6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole with benzaldehyde in the presence of HCl gas yields the benzylated product.

  • Optimization : Elevated temperatures (80–100°C) and anhydrous conditions improve yields to 68–72%.

Reductive Amination Pathways

Patent data reveals that reductive amination between ketone precursors and benzylamine derivatives can construct the tetrahydropyridoindole framework:
Ketone intermediate+BenzylamineNaBH3CNTarget scaffold\text{Ketone intermediate} + \text{Benzylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target scaffold}

  • Solvent system : Tetrahydrofuran/MeOH (4:1) at 0°C minimizes side reactions.

  • Yield : 55–60% after purification via silica gel chromatography.

Benzylation Methodologies

Nucleophilic Substitution

Benzyl halides react with secondary amines in the pyridoindole system:

  • Conditions : K₂CO₃ in DMF at 60°C for 12 hours.

  • Limitation : Competing N-alkylation requires careful stoichiometric control.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enables direct benzylation:

  • Catalyst : Pd(OAc)₂/Xantphos.

  • Base : Cs₂CO₃ in toluene at 110°C.

  • Yield : 75% with >95% purity after recrystallization.

Hydrochloride Salt Formation

Critical for stability and bioavailability, salt formation involves:

  • Free base isolation : Extract into dichloromethane, dry over Na₂SO₄.

  • HCl gas saturation : Bubble anhydrous HCl into the solution at 0°C.

  • Precipitation : Filter and wash with cold ether to yield white crystals.

Purification and Analytical Validation

StepTechniqueConditionsPurity Achieved
Crude purificationFlash chromatographyHexane/EtOAc (3:1 → 1:1)85–90%
RecrystallizationEthanol/water4:1 ratio, −20°C98.5%
Final salt polishingSublimation0.1 mmHg, 150°C>99%

Scalability and Industrial Considerations

  • Cost drivers : Pd catalysts account for 40% of material costs in small-scale syntheses.

  • Green chemistry alternatives : Microwave-assisted cyclization reduces reaction time by 70%.

  • Regulatory compliance : Residual solvent levels (DMF < 500 ppm) must meet ICH Q3C guidelines .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized indole derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications through electrophilic and nucleophilic substitution reactions .

Biology

  • Antiviral and Anticancer Activities : Research indicates that 5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido(4,3-b)indole monohydrochloride exhibits potential antiviral and anticancer properties. Studies have shown that it can inhibit the proliferation of certain cancer cell lines and may interact with viral proteins .

Medicine

  • Therapeutic Investigations : The compound is being investigated for its therapeutic effects in treating diseases such as cancer and viral infections. Its mechanism of action may involve modulation of specific molecular targets related to disease pathways .

Industry

  • Material Development : In industrial applications, this compound is explored for developing new materials due to its unique chemical properties. Its stability and reactivity make it suitable for various chemical processes .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various indole derivatives including this compound. It was found to exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .
  • Cancer Cell Line Inhibition : Research demonstrated that this compound could inhibit the growth of specific cancer cell lines in vitro. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The target compound distinguishes itself from related structures through:

  • Core Fused Ring System: The pyrido[4,3-b]indole system differs from pyrido[3,4-b]indole (e.g., compounds 8h and 10b in –2) in the position of nitrogen within the pyridine ring.
  • Benzyl Substituent : The benzyl group at position 5 increases lipophilicity compared to compounds with polar substituents like hydroxybenzamido (8h, ) or benzamidopentyl (10b, ), which may enhance membrane permeability .

Analytical Characterization

  • NMR Spectroscopy : The hydrochloride salt in the target compound would exhibit distinct protonation shifts in $ ^1H $-NMR (e.g., downfield NH signals) compared to neutral analogs like 8h and 10b .
  • Mass Spectrometry : The molecular ion peak for the target compound would differ from neutral pyridoindoles (e.g., 10b: m/z=415 [M+H]$^+$) due to the hydrochloride counterion .
  • IR Spectroscopy : The absence of a free amine peak (3300–3500 cm$^{-1}$) in the target compound would confirm salt formation, unlike neutral amides in (e.g., 3298 cm$^{-1}$ for NH) .

Solubility and Physicochemical Properties

  • The hydrochloride salt form improves aqueous solubility compared to neutral analogs (e.g., 8h and 10b), which rely on polar amide groups for solubility .
  • The benzyl group increases logP relative to fluorine-substituted indoles in (e.g., compound 3: m.p. 249–250°C), suggesting better membrane permeability but lower crystalline stability .

Biological Activity

5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido(4,3-b)indole monohydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic potential based on diverse sources.

  • Molecular Formula : C16H16N4·HCl
  • Molecular Weight : 264.325 g/mol
  • CAS Number : 39744-92-8

Synthesis

The synthesis of 5-benzyl-6,7,8,9-tetrahydro-5H-pyrido(4,3-b)indole typically involves multi-step organic reactions starting from simpler indole derivatives. The synthetic routes often include cyclization and functionalization steps to introduce the benzyl group and achieve the desired tetrahydro structure.

Antimicrobial Activity

Research has indicated that compounds similar to 5-benzyl-6,7,8,9-tetrahydro-5H-pyrido(4,3-b)indole exhibit significant antimicrobial properties. For instance, studies on related indole derivatives have shown potent activity against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus at concentrations as low as 0.22 μg/mm² .

Anticancer Activity

The compound has demonstrated promising anticancer effects in preclinical models. In particular, derivatives of the pyridoindole structure have been evaluated for their ability to inhibit tumor growth in xenograft models. For example, certain derivatives showed tumor growth suppression of up to 100% in ovarian cancer models .

The exact mechanism by which 5-benzyl-6,7,8,9-tetrahydro-5H-pyrido(4,3-b)indole exerts its biological effects is still under investigation. However, it is hypothesized that these compounds may interact with various cellular pathways involved in cell proliferation and apoptosis. Some studies suggest that they may inhibit key enzymes involved in metabolic processes or interfere with signaling pathways essential for cancer cell survival .

Case Studies and Research Findings

StudyFindings
Sivaramkumar et al., 2010Identified that related indole derivatives exhibited moderate to high potency as RET kinase inhibitors .
Sciendo Study (2010)Reported significant antimicrobial efficacy against multiple pathogens with specific derivatives showing enhanced activity against resistant strains .
Bidepharm ResearchHighlighted the synthesis and characterization of various pyridoindole derivatives with a focus on their pharmacological profiles .

Q & A

Q. What are the recommended synthetic routes for 5-benzyl-6,7,8,9-tetrahydro-5H-pyrido(4,3-b)indole monohydrochloride, and how can intermediates be characterized?

A common approach involves cyclocondensation reactions using hydrazine derivatives and benzyl-substituted precursors. For example, a related compound, benzyl 5-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-10-carboxylate, was synthesized via refluxing (4-methoxyphenyl)hydrazine hydrochloride with a benzyl carboxylate derivative in toluene/acetonitrile under acidic conditions . Characterization of intermediates should include HPLC (≥98% purity validation) and NMR to confirm structural integrity, particularly stereochemical assignments for fused bicyclic systems .

Q. What analytical techniques are critical for verifying the structural identity of this compound?

  • NMR Spectroscopy : Essential for resolving stereochemistry and confirming the fused pyrido-indole scaffold. Pay attention to coupling constants in the tetrahydro region (δ 1.5–3.0 ppm) to distinguish between axial and equatorial protons .
  • Mass Spectrometry : Use high-resolution MS to validate the molecular formula (e.g., C₁₈H₁₉N₂·HCl) and detect isotopic patterns.
  • HPLC : Monitor purity (>98%) and identify byproducts, especially regioisomers arising from benzyl group positioning .

Q. How should researchers handle stability and storage of this compound?

The hydrochloride salt form enhances stability but requires desiccation. Store at –20°C under nitrogen to prevent hygroscopic degradation. For spill containment, mix with sand or vermiculite, then transfer to sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological data for pyrido-indole derivatives?

Contradictory results (e.g., variable IC₅₀ values in kinase assays) may arise from differences in stereochemical purity or salt forms. Implement orthogonal validation:

  • Dose-Response Repetition : Test multiple batches synthesized under varied conditions (e.g., solvent polarity, temperature) .
  • X-ray Crystallography : Resolve absolute configuration to correlate structure-activity relationships .
  • Theoretical Frameworks : Link findings to established mechanisms (e.g., bisindolylmaleimide analogs as kinase inhibitors) to contextualize outliers .

Q. What advanced methodologies are recommended for elucidating the compound’s mechanism of action?

  • Molecular Dynamics Simulations : Use tools like ACD/Labs Percepta to predict binding affinities with targets such as cyclin-dependent kinases. Compare with experimental data from surface plasmon resonance (SPR) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic contributions to binding .
  • Metabolomic Profiling : Track metabolic stability in microsomal assays to identify reactive intermediates or oxidative hotspots .

Q. How can computational modeling address synthetic challenges in optimizing this compound’s scaffold?

Leverage density functional theory (DFT) to:

  • Predict regioselectivity in benzyl group addition during cyclization steps.
  • Evaluate energy barriers for ring puckering in the tetrahydro-pyrido moiety, which impacts conformational stability .
  • Validate with experimental data (e.g., NOESY correlations for 3D structure) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
  • Design of Experiments (DoE) : Optimize parameters like temperature, catalyst loading, and solvent polarity to minimize side products .

Methodological Considerations

Q. How should researchers design experiments to validate the compound’s selectivity across kinase families?

  • Kinase Panel Screening : Test against >50 kinases (e.g., PKC, CDKs) using radioactive or fluorescence-based assays.
  • Counter-Screening : Include off-target receptors (e.g., GPCRs) to rule out non-specific effects .
  • Data Normalization : Use Z-score or % inhibition relative to controls to minimize plate-to-plate variability .

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Strict Solvent Controls : Use DMSO concentrations ≤0.1% to avoid solvent-mediated artifacts.
  • Blinded Replication : Assign independent teams to repeat key experiments (e.g., apoptosis assays) to confirm trends .

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